

A Comparative Review of 4-hydroxy-N-methylproline: Synthesis, Bioactivity, and Therapeutic Prospects

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Compound of Interest

Compound Name: 4-hydroxy-N-methylproline

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This guide provides a comprehensive literature review of **4-hydroxy-N-methylproline** (NMP), a bioactive non-proteinogenic amino acid. It is intended for researchers, scientists, and professionals in drug development, offering an objective comparison of its properties and performance based on available experimental data. The review covers its synthesis, biological activities with a focus on neuroprotection, and detailed experimental protocols from key studies.

Introduction to 4-hydroxy-N-methylproline

4-hydroxy-N-methylproline, chemically known as (2S, 4R)-4-hydroxy-1-methylpyrrolidine-2-carboxylic acid, is a derivative of the amino acid proline.[1] It is a naturally occurring compound that has been isolated from various sources, including the leaves of the plant *Sideroxylon obtusifolium* and as a constituent of cyclic peptides produced by cyanobacteria.[2][3][4] Recent studies have highlighted its potential as a therapeutic agent, particularly for its neuroprotective and anticonvulsant properties.[2][5] This guide will synthesize the current knowledge on NMP, presenting its physicochemical characteristics, synthesis methods, and a detailed analysis of its biological effects.

Table 1: Physicochemical Properties of **4-hydroxy-N-methylproline**

Property	Value	Source
Molecular Formula	C6H11NO3	[6]
Molecular Weight	145.16 g/mol	[6]
IUPAC Name	(2S,4R)-4-hydroxy-1-methylpyrrolidin-1-ium-2-carboxylate	[6]
InChIKey	FMIPNAUMSPFTHK-UHNVWZDZSA-N	[6]
Canonical SMILES	<chem>C[NH+]1C--INVALID-LINK--O</chem>	[6]

| Class | Proline and derivatives | |

Synthesis and Production

The production of 4-hydroxyproline derivatives can be achieved through both chemical synthesis and biological processes. While traditional methods for producing the parent compound, trans-4-hydroxy-L-proline, involve the acid hydrolysis of collagen, this process suffers from low productivity and environmental concerns.[\[7\]](#)

Chemical Synthesis: Patented methods describe the synthesis of related protected forms, such as N-BOC-cis-4-hydroxyproline methyl ester.[\[8\]](#) This multi-step process typically involves:

- **Amino Group Protection:** The amino group of 4-hydroxy-L-proline is protected, for example, with a BOC (tert-butyloxycarbonyl) group using BOC anhydride.[\[8\]](#)
- **Carboxyl Group Esterification:** The carboxylic acid group is then esterified to form the methyl ester.[\[8\]](#) These synthetic routes are crucial for creating derivatives used in peptide synthesis and drug discovery.

Biosynthesis: Metabolic engineering offers a promising alternative for producing hydroxyproline derivatives.[\[7\]](#) Microorganisms like *Escherichia coli* and *Corynebacterium glutamicum* are being engineered to produce trans-4-hydroxy-L-proline from glucose.[\[7\]](#) This involves introducing and expressing proline hydroxylase enzymes, which stereospecifically add a hydroxyl group to

proline.[7][9] In nature, NMP is found as a component of nonribosomal peptides in cyanobacteria, where its synthesis is governed by specific gene clusters.[3][4]

Biological Activity and Therapeutic Potential

The primary therapeutic potential of NMP identified in recent literature lies in its neuroprotective and anticonvulsant effects. Studies have demonstrated its ability to mitigate cellular damage in astrocytes, which play a critical role in the pathophysiology of epilepsy.[2][5]

Neuroprotection against Pilocarpine-Induced Injury: Pilocarpine, a muscarinic acetylcholine receptor agonist, is used to induce seizures in experimental models, causing excitotoxicity, oxidative stress, and cell death in neurons and glial cells. NMP has shown significant protective effects in cultured astrocytes exposed to cytotoxic concentrations of pilocarpine (IC₅₀ = 31.86 mM).[2]

- **Cell Viability:** NMP treatment following pilocarpine exposure dose-dependently increased astrocyte viability.[2][5]
- **Oxidative Stress Reduction:** It significantly reduced the accumulation of cytoplasmic Reactive Oxygen Species (ROS).[2]
- **Mitochondrial Protection:** NMP protected mitochondria from pilocarpine-induced depolarization, a key event in the apoptotic cascade.[2]
- **Modulation of Biomarkers:** The compound attenuated the overexpression of Glial Fibrillary Acidic Protein (GFAP) and Voltage-Dependent Anion Channel 1 (VDAC-1), important biomarkers of astrocyte dysfunction and cell death signaling.[2]

The proposed mechanism for its anticonvulsant action may also involve the gamma-aminobutyric acid (GABA) transporter GAT 1.[2]

Table 2: Comparison of NMP Effects on Pilocarpine-Treated Astrocytes

Parameter	Pilocarpine-Induced Effect (Positive Control)	Effect of NMP Treatment (Concentration)	Percent Change vs. Positive Control
Cell Viability	Significant decrease	Increase in viability	+58.3% (25 µg/mL) [2][5]
		Increase in viability	+72.5% (50 µg/mL) [2][5]
		Increase in viability	+89.3% (100 µg/mL) [2][5]
Cytoplasmic ROS	Significant increase (6.7-fold vs. control) [2]	Reduction in ROS	-72.7% (25 µg/mL) [2]
		Reduction in ROS	-75.2% (50 µg/mL) [2]
		Reduction in ROS	-87.7% (100 µg/mL) [2]

| Mitochondrial Potential | ~20% decrease in fluorescence vs. control [2] | Increase in fluorescence | +49.3% (25 µg/mL) [2] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following protocols are summarized from the study investigating NMP's neuroprotective effects. [2]

Cell Culture and Treatment: Primary astrocyte cultures are established and incubated with a cytotoxic concentration of pilocarpine (IC₅₀ = 31.86 mM) for 24 hours to induce cellular injury. Following this, the cells are treated with various concentrations of NMP (e.g., 3.12 to 100 µg/mL) for an additional 24 hours before assessment.

Cell Viability Assessment (MTT Assay): The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is used to measure cell viability.

- After treatment, the culture medium is replaced with a fresh medium containing MTT solution.

- Cells are incubated to allow mitochondrial dehydrogenases in viable cells to convert the yellow MTT to purple formazan crystals.
- The formazan crystals are dissolved using a solubilization solution (e.g., DMSO).
- The absorbance of the solution is measured using a spectrophotometer at a specific wavelength (e.g., 570 nm). Absorbance is directly proportional to the number of viable cells.

Reactive Oxygen Species (ROS) Measurement: Intracellular ROS levels are quantified using a fluorescent probe like 2',7'-dichlorofluorescein diacetate (DCFH-DA).

- Cells are treated as described above.
- DCFH-DA is added to the cell culture and incubated. The probe is deacetylated by intracellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
- The fluorescence intensity is measured using a flow cytometer or fluorescence microplate reader.

Mitochondrial Transmembrane Potential ($\Delta\Psi_m$) Assessment: The cationic fluorescent dye Rhodamine 123 is used to assess mitochondrial membrane potential.

- Following treatment, cells are incubated with Rhodamine 123.
- The dye accumulates in active mitochondria with an intact membrane potential.
- A decrease in potential, indicative of mitochondrial dysfunction, results in reduced dye accumulation and lower fluorescence.
- The fluorescence intensity is quantified by flow cytometry. A shift in the fluorescence peak indicates changes in $\Delta\Psi_m$.

Visualized Workflows and Pathways

To clarify the experimental process and the compound's mechanism of action, the following diagrams are provided.

Caption: Workflow for evaluating the neuroprotective effects of NMP on astrocytes.

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